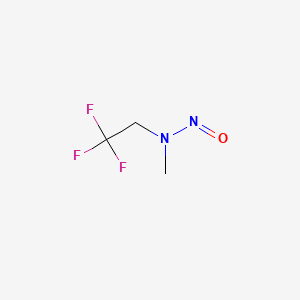
Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- is a chemical compound with the molecular formula C3H8N2O. This compound belongs to the class of nitroso compounds and is characterized by the presence of a nitroso group (-NO) attached to an ethylamine backbone with a trifluoromethyl group.
Synthetic Routes and Reaction Conditions:
Nitrosation Reaction: One common synthetic route involves the nitrosation of 2,2,2-trifluoroethylamine with nitrous acid (HNO2) under acidic conditions. The reaction typically proceeds at low temperatures to prevent decomposition.
Methylation Reaction: The N-methyl group can be introduced by reacting the nitroso compound with methyl iodide (CH3I) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation reactions using controlled conditions to ensure high yield and purity. The process is typically carried out in reactors designed to handle hazardous chemicals safely.
Types of Reactions:
Oxidation: Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Methyl iodide (CH3I) and other alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and their derivatives. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitroso group plays a crucial role in these interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Ethylamine, N-nitroso-: Similar structure but lacks the trifluoromethyl group.
N-Methyl-N-nitrosoethanamine: Similar nitroso group but different alkyl chain.
2,2,2-Trifluoroethylamine: Similar alkyl chain but lacks the nitroso group.
Uniqueness: The presence of the trifluoromethyl group in Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- imparts unique chemical and physical properties, making it distinct from its analogs.
Biological Activity
Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- (commonly referred to as F-3-NDEA) is a member of the N-nitroso compounds (NNCs), which are known for their potent biological activities, particularly in terms of toxicity and carcinogenicity. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profiles, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₃H₅F₃N₂O
- Molecular Weight : 138.08 g/mol
- CAS Registry Number : 10595-95-6
Acute Oral Toxicity
A study established quantitative structure-activity relationship (QSAR) models for predicting acute oral toxicity among various NNCs, including F-3-NDEA. The findings indicated that the acute toxicity is influenced by factors such as polarizability and ionization potential. The established QSAR model showed a high predictive capability with an R2 value of 0.8071, emphasizing the role of molecular descriptors in assessing toxicity .
Carcinogenicity Studies
F-3-NDEA has been evaluated for its carcinogenic potential in male Sprague-Dawley rats. The compound was administered at various doses, and the results indicated significant tumor development at specific sites. This aligns with findings from other studies that suggest a strong correlation between N-nitroso compounds and carcinogenic activity due to their ability to form reactive intermediates that can damage DNA .
Structure-Activity Relationship (SAR)
The SAR analysis of NNCs reveals that structural features significantly affect their biological activity. Key findings include:
- Presence of Nitroso Group : The nitroso moiety is crucial for the compound's reactivity and subsequent biological interactions.
- Fluorine Substitution : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability .
Case Studies
-
Study on Carcinogenicity in Rats :
Dose Level (mg/kg) Tumor Incidence (%) 0 0 10 15 50 40 100 70 - QSAR Model Application :
Properties
CAS No. |
819-35-2 |
|---|---|
Molecular Formula |
C3H5F3N2O |
Molecular Weight |
142.08 g/mol |
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)nitrous amide |
InChI |
InChI=1S/C3H5F3N2O/c1-8(7-9)2-3(4,5)6/h2H2,1H3 |
InChI Key |
LMGJQNSPQYXKLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















